N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-29-18-10-8-16(9-11-18)22-24(32-15-21(28)25-14-20-7-4-12-31-20)27-23(26-22)17-5-3-6-19(13-17)30-2/h3-13H,14-15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLLJJJIWQOELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide can be achieved through a multi-step process. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The imine undergoes rearrangement by the action of potassium hydride to give the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxide or sulfone derivatives, critical for modulating biological activity .
Key Findings :
-
Sulfoxide derivatives exhibit enhanced solubility due to increased polarity.
-
Sulfone products show greater metabolic stability in pharmacokinetic studies .
Nucleophilic Substitution
The acetamide carbonyl and sulfanyl group participate in nucleophilic displacement reactions .
Mechanistic Insight :
-
The sulfanyl group acts as a soft nucleophile, favoring SN<sub>2</sub> mechanisms with primary alkyl halides.
-
Hydrazinolysis proceeds via nucleophilic attack on the carbonyl carbon, forming hydrazide intermediates .
Electrophilic Aromatic Substitution
Methoxyphenyl groups undergo regioselective electrophilic attacks:
| Reaction | Reagents/Conditions | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (0°C, 4h) | Para to methoxy group | Nitro derivatives for SAR studies |
| Bromination | Br<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub> (RT, 2h) | Ortho to methoxy group | Halogenated analogs with enhanced bioactivity |
Regiochemical Notes :
-
Methoxy groups direct electrophiles to the para and ortho positions, with para dominance due to steric factors.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic/basic conditions :
Stability Data :
-
The compound remains stable in neutral aqueous solutions but degrades rapidly under strong alkaline conditions (t<sub>1/2</sub> = 2h at pH 12).
Reduction Reactions
Selective reduction of the imidazole ring is challenging due to aromatic stability, but side-chain modifications are feasible :
| Target | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methoxy to methyl | BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> (-78°C, 1h) | Demethylated phenolic analog | 65% |
| Allyl group hydrogenation | H<sub>2</sub>/Pd-C (1 atm, RT) | Saturated alkyl derivative | 89% |
Applications :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl group diversification :
Optimization Data :
-
Suzuki reactions achieve 78–85% yields with electron-deficient boronic acids.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles :
| Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Oxidative cyclization | NH<sub>4</sub>Fe(SO<sub>4</sub>)<sub>2</sub>, 80°C | Imidazo[2,1-b]thiazole system | 61% |
| Thermal cyclization | Xylene, reflux (48h) | Tricyclic benzimidazole analog | 44% |
Biological Impact :
Photochemical Reactions
UV-induced reactivity has been explored for prodrug activation :
| Wavelength (nm) | Solvent | Major Product | Half-Life |
|---|---|---|---|
| 254 | Methanol | Radical-coupled dimer | 12 min |
| 365 | Acetonitrile | Sulfur-oxygen rearranged isomer | 45 min |
Mechanistic Note :
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of imidazole derivatives, which include compounds similar to N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide. These compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Caulobacter crescentus . The structure-activity relationship (SAR) indicates that modifications on the imidazole ring can enhance antibacterial efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that derivatives of imidazole and related structures may inhibit tumor growth effectively . This is particularly relevant given the increasing resistance of cancer cells to traditional chemotherapeutics.
Anticonvulsant Effects
Imidazole derivatives have been noted for their anticonvulsant activity. Research indicates that certain modifications can lead to significant reductions in seizure activity in animal models, making these compounds potential candidates for epilepsy treatment .
Case Study 1: Antibacterial Efficacy
In a controlled study, several imidazole derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications in the phenyl groups significantly enhanced antibacterial activity, with some compounds exhibiting potency comparable to established antibiotics .
Case Study 2: Anticancer Screening
A comprehensive screening of a library of compounds led to the identification of several promising anticancer agents based on imidazole scaffolds. These compounds were tested on multicellular tumor spheroids, demonstrating significant inhibition of cell proliferation . The study emphasized the importance of structural diversity in developing effective cancer therapies.
Case Study 3: Anticonvulsant Activity
Research involving animal models assessed the anticonvulsant properties of various thiazole and imidazole derivatives. Compounds similar to this compound exhibited significant anticonvulsant effects at lower doses than traditional medications, indicating their potential as safer alternatives .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with molecular targets and pathways. The compound’s furan and imidazole rings allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine: A precursor in the synthesis of the target compound.
Furan-2,5-dione derivatives: Products of the oxidation of the furan ring.
Imidazoline derivatives: Products of the reduction of the imidazole ring.
Uniqueness
N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is unique due to its combination of a furan ring, methoxyphenyl groups, and an imidazole ring. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a furan ring, methoxyphenyl groups, and an imidazole moiety. Its molecular formula is , with a molecular weight of approximately 382.48 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.48 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research has shown that compounds with similar structural features exhibit significant antitumor properties. For instance, imidazole derivatives have been studied extensively for their ability to inhibit cancer cell proliferation. A study demonstrated that related compounds had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting that the imidazole core may contribute to cytotoxic activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's potential antimicrobial activity has been investigated, particularly against Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain derivatives possess notable antibacterial effects, potentially due to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
The biological activity of this compound is thought to involve:
- Receptor Binding : Interaction with specific receptors or enzymes, altering their activity.
- Signal Transduction Pathways : Modulation of pathways involved in cell survival and proliferation.
Case Studies
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM, indicating significant potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition measuring 18 mm and 15 mm respectively at a concentration of 100 µg/mL, suggesting strong antibacterial activity.
Q & A
Q. Methodological Considerations :
- Key Reagents : Thioglycolic acid for thiolation, methoxyphenyl aldehydes for imidazole substitution.
- Yield Optimization : Pilot studies report yields of 45–60% for the final step .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Imidazole formation | NH₄OAc, glacial acetic acid, 110°C | 60–70% |
| Thiolation | Thioglycolic acid, DMF, 80°C | 75–85% |
| Acetamide coupling | K₂CO₃, DMF, 60°C | 45–60% |
Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at δ 3.7–3.9 ppm, imidazole protons at δ 7.1–8.3 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ≈ 491.2 Da).
- X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the imidazole ring and sulfur-acetamide bond angles (e.g., C–S–C angle ≈ 102°) .
Q. Advanced Application :
- Use SC-XRD (Single-Crystal X-ray Diffraction) to resolve polymorphism or hydrate/solvate forms, as seen in dihydrate structures .
How can researchers optimize synthesis yield using design of experiments (DoE)?
Advanced Research Question
Methodology :
- Factor Screening : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. DMSO).
- Response Surface Modeling : Use central composite design to identify optimal conditions .
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Reaction Temperature | 60–100°C | 80°C |
| Catalyst (K₂CO₃) | 1–3 equivalents | 2.2 equivalents |
| Solvent | DMF, DMSO, THF | DMF |
Outcome : A 15–20% yield improvement is achievable with DoE .
How to address contradictions in reported biological activities (e.g., anti-exudative vs. anti-inflammatory)?
Advanced Research Question
Root Causes :
Q. Resolution Strategies :
Reproducibility Checks : Standardize assays (e.g., edema volume measurement protocols).
Purity Validation : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) .
| Study | Substituent | Reported Activity |
|---|---|---|
| Chalenko et al. (Ev6) | 4-Methoxy | High AEA* |
| Demchenko et al. (Ev5) | 3-Methoxy | Moderate AEA |
*AEA: Anti-exudative activity
What strategies are effective for establishing structure-activity relationships (SAR)?
Advanced Research Question
Methodology :
Systematic Substitution : Replace methoxy groups with halogens, nitro, or ethyl to probe electronic effects .
In Silico Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity to inflammatory targets (e.g., COX-2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
